molecular formula C26H23N5O3S B11041987 2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide

2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide

Cat. No.: B11041987
M. Wt: 485.6 g/mol
InChI Key: DZGKETUINVXQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide is a complex heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazine ring, and is further substituted with phenyl and methylsulfonyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide typically involves the construction of the pyrazolo[5,1-c][1,2,4]triazine core followed by the introduction of the phenyl and methylsulfonyl substituents. Common synthetic routes include:

    Cyclization Reactions: The formation of the pyrazolo[5,1-c][1,2,4]triazine core can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and methylsulfonyl groups can be carried out through nucleophilic substitution reactions using appropriate phenyl and methylsulfonyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the triazine ring or the phenyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and triazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced triazine compounds, and various substituted phenyl derivatives.

Scientific Research Applications

2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticancer, antifungal, and antiviral properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-e][1,2,4]triazines: Similar in structure but differ in the position of nitrogen atoms and substituents.

    Tetrazolo[1,5-b][1,2,4]triazines: Contain an additional nitrogen atom in the ring structure.

    1,2,4-Triazolo[4,3-b][1,2,4]triazines: Feature a different arrangement of nitrogen atoms and substituents.

Uniqueness

2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both phenyl and methylsulfonyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

2-(3-methylsulfonyl-4,8-diphenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C26H23N5O3S/c1-35(33,34)25-24(20-13-7-3-8-14-20)31-26(22(17-27-31)19-11-5-2-6-12-19)30(29-25)18-23(32)28-21-15-9-4-10-16-21/h2-17,24H,18H2,1H3,(H,28,32)

InChI Key

DZGKETUINVXQRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN(C2=C(C=NN2C1C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.